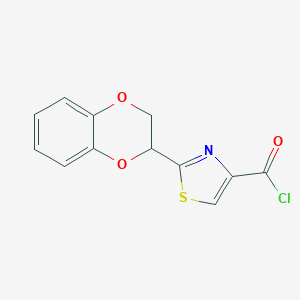

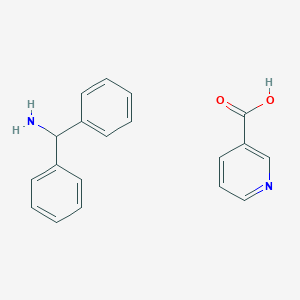

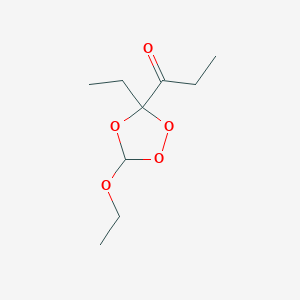

![molecular formula C10H11ClO4S2 B067613 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid CAS No. 175137-71-0](/img/structure/B67613.png)

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid involves multiple steps, including esterification, N-alkylation, and reaction with sulfonic acids. For instance, the N-alkylation of α-amino-(2-chlorophenyl)acetate with 2-thienylethyl p-toluenesulfonate, followed by reaction with (+)-camphor-10-sulfonic acid, is a notable example, showcasing the complexity and specificity of synthesis routes in this domain (Liang et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, has been determined using X-ray diffraction techniques. This provides insights into the conformation, bond lengths, and angles crucial for understanding the chemical behavior of these molecules (Prasanth et al., 2015).

Chemical Reactions and Properties

Reactions involving chlorophenyl sulfonamido groups, such as the synthesis of ethyl [2-(4-chlorobenzenesulfonylamido)-2-cyano-1-ethoxycarbonylmethylsulfanylethenylsulfanyl]acetate, illustrate the reactivity and potential for further chemical modifications of these compounds. This highlights their versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ivanov et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis Pathways and Intermediates

Clopidogrel Sulfate Synthesis : An improved synthesis pathway for Clopidogrel sulfate involves the use of related compounds. This pathway highlights the importance of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid derivatives in synthesizing medically significant compounds (Hu Jia-peng, 2012).

Antiviral Compound Synthesis : Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid, a related compound, demonstrates the potential of similar structures in antiviral drug development (Zhuo Chen et al., 2010).

Pummerer Reactions : The Pummerer reactions of 4-(p-Chlorophenyl)thiane 1-Oxides, a compound similar to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid, are crucial in understanding reaction mechanisms involving sulfur and chlorophenyl groups (S. Ōae et al., 1983).

Hydrolytic Transformations : Studies on hydrolytic transformations of compounds with structures similar to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid provide insights into chemical reactions essential for pharmaceutical synthesis (E. Rudyakova et al., 2006).

Chemical Synthesis and Catalysis

Formazans Synthesis : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, involving similar chemical groups, showcases the relevance of such structures in medicinal chemistry (P. Sah et al., 2014).

Sulfonated Graphene as Catalyst : The preparation of sulfonated graphene, using similar sulfonyl groups, for use as a water-tolerant solid acid catalyst, demonstrates the potential application of related compounds in industrial catalysis (J. Ji et al., 2011).

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)6-5-16-7-10(12)13/h1-4H,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJCOWCJLLWCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCSCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380970 |

Source

|

| Record name | {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid | |

CAS RN |

175137-71-0 |

Source

|

| Record name | {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

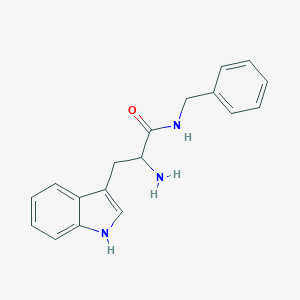

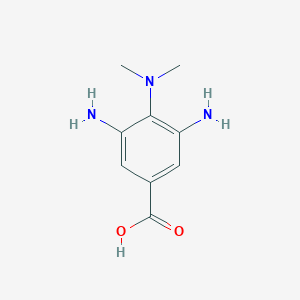

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

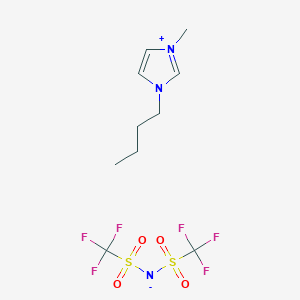

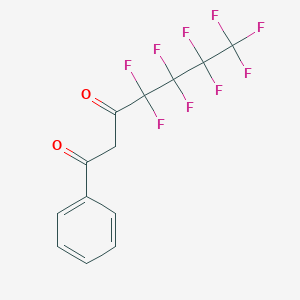

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

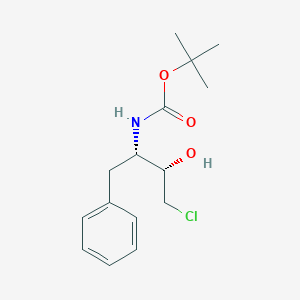

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

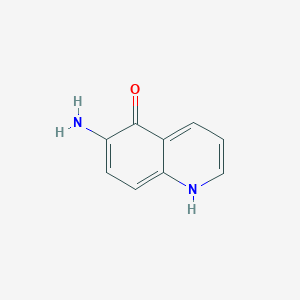

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)